1,1-dioxothiazinane-6-carboxylic acid
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Overview
Description
1,1-dioxothiazinane-6-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This compound is notable for its fully saturated thiazine ring, which distinguishes it from other thiazine derivatives that may contain unsaturated bonds. The presence of both nitrogen and sulfur atoms in the ring structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Thiazinane derivatives have been shown to have a broad range of biological activities, including anti-hiv activity .
Mode of Action
It is known that thiazinane derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazinane derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazinane derivatives have been associated with a range of biological effects, depending on their specific targets .
Preparation Methods
The synthesis of 1,1-dioxothiazinane-6-carboxylic acid typically involves the formation of the six-membered ring through cyclization reactions. One common synthetic route includes the treatment of appropriate precursors with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields cyclic sulfamoyl acetamide esters, which can be hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-dioxothiazinane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfone group to sulfide, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like LiAlH₄. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-dioxothiazinane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms involving nitrogen-sulfur heterocycles.
Medicine: Some derivatives are being explored for their potential use as antibiotics and anticoagulants.
Comparison with Similar Compounds
1,1-dioxothiazinane-6-carboxylic acid can be compared with other thiazine derivatives, such as:
1,3-Thiazine: Contains a similar six-membered ring but with different positioning of nitrogen and sulfur atoms.
1,4-Thiazine: Another isomer with distinct chemical properties due to the different arrangement of heteroatoms.
Cephradine: A well-known antibiotic containing a thiazine skeleton, used in the treatment of bacterial infections.
The uniqueness of this compound lies in its fully saturated ring structure and the specific positioning of nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,1-dioxothiazinane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-6-11(4,9)10/h4,6H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBYCNICNCULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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